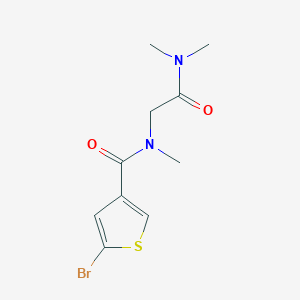
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a carboxamide group attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the thiophene ring. Subsequent reactions with dimethylamine and a carboxamide precursor yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the dimethylamino and carboxamide groups under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
5-Bromo-N,N-dimethylpyridin-2-amine: Contains a pyridine ring and a dimethylamino group.
5-Bromo-N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: An acridine derivative with similar functional groups.
Uniqueness
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)-N-methylthiophene-3-carboxamide is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13BrN2O2S |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2S/c1-12(2)9(14)5-13(3)10(15)7-4-8(11)16-6-7/h4,6H,5H2,1-3H3 |
Clave InChI |
OTJSQDMTYKKZQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN(C)C(=O)C1=CSC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


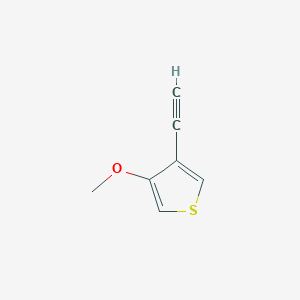
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
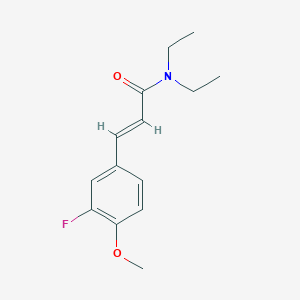
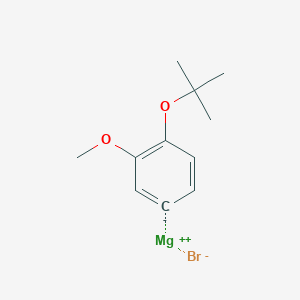

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
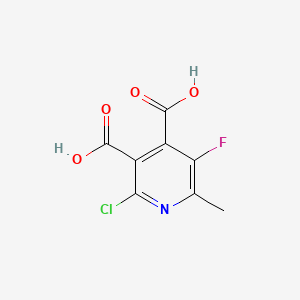




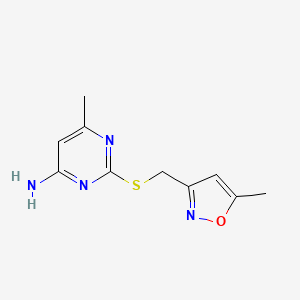
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
